molecular formula C11H8F2N2O3 B1416940 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152603-43-4

4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1416940
CAS No.: 1152603-43-4
M. Wt: 254.19 g/mol
InChI Key: IKLMANZHCBSHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethoxy group and a phenyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethoxy group, and carboxylation. One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often involve the use of sodium hydroxide as an alkali, which has shown economic advantages for scale-up production .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For example, the oxidation step can be achieved using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the intermediate product . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMANZHCBSHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.